Furamidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furamidine typically involves several key steps:
Friedel-Crafts Reaction: The process begins with a Friedel-Crafts reaction between bromobenzene and furmaryl chloride, using aluminum chloride as a catalyst and carbon disulfide as the solvent.
Reduction: The resulting dibenzoylethene is reduced using stannous chloride in ethanol and acetic acid.
Furan Ring Formation: The formation of the furan ring is achieved under dehydrating conditions.
Cyanation: The intermediate is then converted into 2,5-bis(4-cyanophenyl)furan using copper(I) cyanide.
Industrial Production Methods: While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: Furamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less commonly reported.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the amidine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted amidine derivatives.
Scientific Research Applications
Furamidine has a wide range of applications in scientific research:
Mechanism of Action
Furamidine exerts its effects primarily through binding to the minor groove of DNA, which interferes with DNA replication and transcription processes . This binding is selective for AT-rich regions of DNA, leading to the inhibition of various DNA-dependent enzymes and processes . In cancer cells, this compound has been shown to inhibit protein arginine methyltransferase 1 (PRMT1), leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Pentamidine: Another diamidine compound with similar DNA-binding properties but different pharmacokinetics and toxicity profiles.
Uniqueness: this compound’s unique ability to selectively bind to AT-rich regions of DNA and its potent inhibition of PRMT1 distinguish it from other similar compounds. Its dual role as an antiparasitic and antitumor agent further highlights its versatility and potential in therapeutic applications .
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224264 | |
Record name | Furamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73819-26-8 | |
Record name | 2,5-Bis(4-amidinophenyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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